tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate
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Overview
Description
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[6.2.0]decane ring system, which is a key element in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclo[6.2.0]decane ring system through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as the tert-butyl ester and the oxo group are introduced through selective reactions, including esterification and oxidation.
Final modifications: The final steps involve fine-tuning the molecule to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in ring size and functional groups.
Bicyclo[4.4.0]dec-1-enes: Another class of bicyclic compounds with different ring systems and functionalities.
Uniqueness
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h4-5,10-11H,6-9H2,1-3H3/b5-4-/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSZBVNXCBOMFH-NRFYAWERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC/C=C\CC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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